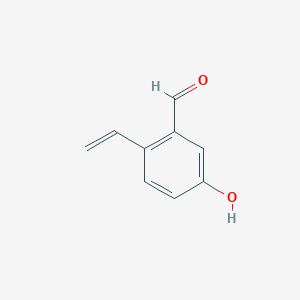

5-Hydroxy-2-vinylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-7-3-4-9(11)5-8(7)6-10/h2-6,11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQUNPCJOSWNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Hydroxy 2 Vinylbenzaldehyde and Its Functionalized Derivatives

Regioselective and Stereoselective Synthetic Pathways

The synthesis of 5-Hydroxy-2-vinylbenzaldehyde requires precise control to ensure the correct placement of the functional groups. Methodologies often begin with a pre-functionalized benzene (B151609) ring, followed by the introduction of the vinyl moiety.

Transition Metal-Catalyzed Approaches to the Vinyl Moiety

Transition metal-catalyzed cross-coupling reactions are powerful tools for the regioselective formation of carbon-carbon bonds, making them ideal for installing the vinyl group at the C-2 position of a substituted phenolic aldehyde. The primary methods employed are the Stille and Suzuki-Miyaura couplings.

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. acs.org For the synthesis of this compound, a suitable starting material would be 2-bromo-5-hydroxybenzaldehyde (B121625), which is coupled with a vinyltin (B8441512) reagent, such as vinyltributyltin, in the presence of a Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0). The key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. acs.orgunmul.ac.id However, a significant drawback is the high toxicity of the tin compounds used. chemspider.com

The Suzuki-Miyaura coupling offers a less toxic alternative, utilizing an organoboron compound, typically a vinylboronic acid or its ester, in place of the organostannane. capes.gov.bracs.org The reaction of 2-bromo-5-hydroxybenzaldehyde with vinylboronic acid, catalyzed by a palladium complex and in the presence of a base, yields the desired product. acs.orgbyjus.com The Suzuki reaction is widely favored in modern organic synthesis due to the low toxicity and environmental stability of the boronic acid reagents. byjus.comwikipedia.org

| Feature | Stille Coupling | Suzuki-Miyaura Coupling |

|---|---|---|

| Organometallic Reagent | Organostannane (e.g., Vinyltributyltin) | Organoboron (e.g., Vinylboronic acid) |

| Electrophile | Organic Halide (e.g., 2-Bromo-5-hydroxybenzaldehyde) | Organic Halide (e.g., 2-Bromo-5-hydroxybenzaldehyde) |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Palladium(0) or (II) complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |

| Key Advantage | High functional group tolerance, stable reagents | Low toxicity of boron reagents, stable reagents |

| Key Disadvantage | High toxicity of tin compounds | Base-sensitive functional groups can be problematic |

Another transition metal-catalyzed approach is the Wittig reaction , which can be used to form the vinyl group directly from the corresponding aldehyde. One reported synthesis prepares 5-vinylsalicylaldehyde from the corresponding phosphorane and aqueous formaldehyde. rsc.orglibretexts.org

Organocatalytic Methods for Aromatic and Side-Chain Construction

Organocatalysis, which utilizes small organic molecules as catalysts, provides a metal-free alternative for constructing key structural features of vinylphenols. A prominent method is the Knoevenagel-Doebner condensation . This reaction typically involves the condensation of a hydroxybenzaldehyde with malonic acid, catalyzed by a basic amine like piperidine. The resulting cinnamic acid derivative can then undergo decarboxylation upon heating to yield the final vinylphenol product. This pathway offers a straightforward, metal-free route to the vinyl side-chain.

Functionalization Strategies of the Aromatic Ring System

The reactivity of the aromatic ring in this compound is dominated by the powerful activating and ortho-, para-directing effects of the hydroxyl group. This allows for selective introduction of additional substituents.

Selective Introduction of Substituents Adjacent to Hydroxy and Aldehyde Groups

The inherent directing-group ability of the salicylaldehyde (B1680747) core can be harnessed for selective C-H functionalization. The hydroxyl group can chelate to a transition metal catalyst, directing functionalization to the adjacent C-H bond of the aldehyde group. Rhodium(III)-catalyzed reactions, for example, can activate the aldehydic C(sp²)-H bond for cascade reactions with partners like α-diazomalonates, leading to the formation of coumarin (B35378) derivatives. While this transforms the aldehyde, it demonstrates the principle of activating the adjacent position. This directing effect makes the C3 and C6 positions primary targets for functionalization.

Transformations Involving Halogenation, Alkoxylation, and Alkylation

Standard electrophilic aromatic substitution reactions can be applied to functionalize the ring. researchgate.netacs.org The hydroxyl group strongly activates the ring, directing incoming electrophiles to the positions ortho and para to it. Since the para position (C5) holds the vinyl group and one ortho position (C2) holds the aldehyde, electrophilic attack is anticipated primarily at the C3 and C6 positions.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the ring, likely at the C3 position.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups. For instance, the alkylation of phenols is a common synthetic procedure. researchgate.net Selective alkylation of the amine group over the hydroxyl groups has been achieved in related vinylphenol derivatives using specific solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).

Nitration: Nitration can be achieved using nitric acid in the presence of a sulfuric acid catalyst to generate the nitronium ion (NO₂⁺) electrophile.

Transformations Involving the Vinyl and Aldehyde Functional Groups

The aldehyde and vinyl groups are reactive handles for a wide array of chemical transformations, enabling the synthesis of complex heterocyclic systems and polymers.

The aldehyde group readily undergoes condensation reactions. For example, it can react with amines to form Schiff bases (imines). This reactivity is foundational for creating complex ligands and polymer structures. nih.gov

Both the aldehyde and vinyl groups can participate in intramolecular cyclization reactions. Rhodium-catalyzed hydroacylation of 2-vinylphenols with various aldehydes leads to the formation of benzofuran (B130515) natural products. Similarly, the compound can undergo intramolecular annulation reactions, as seen in the copper-catalyzed synthesis of indanone derivatives from related structures. acs.org

The vinyl group can participate in hydrofunctionalization reactions. A palladium-catalyzed hydroheteroarylation of vinyl phenols has been reported, demonstrating a method to add heteroaromatics like indoles and pyrroles across the double bond. Furthermore, the vinyl group allows this compound to act as a monomer in polymerization reactions, leading to functional polymers with pendant salicylaldehyde units.

| Functional Group(s) | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Aldehyde | Condensation with Amines | Schiff Bases / Imines | nih.gov |

| Vinyl | Hydroheteroarylation | Substituted Phenols | |

| Aldehyde and Vinyl | Intramolecular Hydroacylation | Benzofurans | |

| Aldehyde and Vinyl | Polymerization | Functional Polymers | |

| Aldehyde and Hydroxyl | Complexation | Metal-Salen Type Complexes | nih.gov |

Derivatization and Condensation Reactions of the Aldehyde Moiety

The aldehyde functional group in this compound is a primary site for a variety of derivatization and condensation reactions, forming new carbon-nitrogen and carbon-carbon bonds. These reactions are fundamental in building more complex molecular scaffolds.

One of the most common derivatization reactions is the formation of imines (Schiff bases) through condensation with primary amines. For instance, 2-hydroxy-5-vinylbenzaldehyde (B8649632) reacts with butylamine (B146782) in refluxing toluene (B28343) to yield 2-butyliminomethyl-4-vinylphenol. acs.org This class of reaction is pivotal for creating ligands, such as those used in the synthesis of salen complexes. Similarly, condensation with aniline (B41778) derivatives gives 1-azatriene intermediates which can undergo a tandem sequence of thermal 6π-electrocyclization and subsequent aerobic oxidation to produce substituted isoquinolones. researchgate.netacs.org This transformation can be mediated by catalysts such as copper(II) acetate (B1210297) or palladium(II) acetate. researchgate.net

Further C-N bond-forming reactions include condensation with hydroxylamine (B1172632) to form the corresponding oxime. libretexts.org Reaction with hydrazides, such as 4-hydroxybenzohydrazide, yields hydrazone derivatives, which have been explored as colorimetric probes. lboro.ac.uk

The aldehyde group also participates in various C-C bond-forming condensation reactions. The Knoevenagel condensation, for example, between a benzaldehyde (B42025) derivative and a compound with an active methylene (B1212753) group like malonic acid, is a primary method for synthesizing vinyl derivatives. acs.org Another significant reaction is the condensation with hydantoins, which can be carried out in the presence of a basic salt of an inorganic acid, to produce unsaturated hydantoins. researchgate.net

The aldehyde can also be transformed through oxidation. Treatment of a vinylbenzaldehyde with the Jones reagent (CrO₃ in acid) can oxidize the aldehyde group to the corresponding carboxylic acid. rug.nl

Table 1: Representative Derivatization and Condensation Reactions of the Aldehyde Moiety

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Imine Formation | Butylamine, Toluene, Reflux | N-alkylimine (Schiff Base) | acs.org |

| Isoquinolone Synthesis | Aniline derivative, Heat; then Cu(OAc)₂ or Pd(OAc)₂, Air | Isoquinolone | researchgate.net |

| Oxime Formation | Hydroxylamine | Oxime | libretexts.org |

| Hydrazone Formation | 4-Hydroxybenzohydrazide | Hydrazone | lboro.ac.uk |

| Knoevenagel Condensation | Malonic acid derivative, Piperidine | Cinnamic acid derivative | acs.org |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄, Acetone) | Carboxylic Acid | rug.nl |

Modifications of the Vinyl Group: Hydrogenation, Oxidation, and Cycloadditions

The vinyl group offers a second reactive site for a range of transformations, including reduction, oxidation, and cycloaddition reactions, which significantly expand the synthetic utility of this compound.

Hydrogenation: The carbon-carbon double bond of the vinyl group can be selectively reduced to an ethyl group. This is commonly achieved through catalytic hydrogenation. For instance, 2-vinylbenzaldehyde (B1595024) is listed as a substrate for hydrogenation using a Raney Nickel catalyst. msu.edu This reduction can also occur as a side reaction in other transformations, such as the reductive amination of the aldehyde group. researchgate.net

Oxidation: The vinyl group is susceptible to various oxidative transformations.

Epoxidation: The double bond can be converted to an epoxide ring. Manganese-catalyzed epoxidation using hydrogen peroxide (H₂O₂) and a pyridine-2-carboxylic acid (PCA) ligand has been shown to be effective for vinyl benzaldehydes, affording the epoxide with good conversion and yield while leaving the aldehyde group intact. nih.gov Other methods include asymmetric epoxidation catalyzed by metalloporphyrins or chiral oxaziridinium salts. acs.org

Dihydroxylation: The vinyl group can be converted into a 1,2-diol. Asymmetric dihydroxylation reactions, such as those developed by Sharpless, can be applied to create chiral diols from vinyl precursors. acs.org

Oxidative Cleavage: The vinyl group can be cleaved to yield a formyl group (an aldehyde). Ozonolysis is a classic method for this transformation, where the alkene reacts with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) to produce two carbonyl compounds. libretexts.orggoogle.com A more recent, safer alternative to ozonolysis is a one-pot manganese-catalyzed oxidation with H₂O₂ followed by cleavage with sodium periodate (B1199274) (NaIO₄), which has been successfully applied to 3-vinylbenzaldehyde. rug.nldoubtnut.com

Cycloadditions: The vinyl group can participate as a 2π-electron component in various cycloaddition reactions to construct new ring systems.

[4+2] Cycloadditions (Diels-Alder): While the vinyl group is typically an unactivated dienophile for Diels-Alder reactions, rhodium(I) catalysis can enable [4+2] annulation reactions between 2-vinylbenzaldehyde and various unsaturated compounds like alkynes and allenes. acs.org

Carbonylative Cycloadditions: In the presence of a palladium catalyst and carbon monoxide (CO), 2-vinylbenzaldehyde can undergo carbonylative cycloaddition with alkenes to form γ-lactones or fused bicyclic compounds. acs.orgnih.gov

6π-Electrocyclization: As mentioned previously, the vinyl group is crucial in the tandem reaction sequence leading to isoquinolones, where it participates in a thermal 6π-electrocyclization as part of a 1-azatriene intermediate. researchgate.netacs.org

Table 2: Representative Modifications of the Vinyl Group

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Hydrogenation | H₂, Raney Nickel | Ethylbenzaldehyde derivative | msu.edu |

| Epoxidation | H₂O₂, Mn(II) catalyst, Pyridine-2-carboxylic acid | Oxirane (Epoxide) | nih.gov |

| Oxidative Cleavage | 1. O₃; 2. Me₂S (Ozonolysis) | Formyl group (Aldehyde) | libretexts.orggoogle.com |

| Oxidative Cleavage | 1. H₂O₂, Mn catalyst; 2. NaIO₄ | Formyl group (Aldehyde) | rug.nldoubtnut.com |

| [4+2] Annulation | Alkyne or Allene, Rh(I) catalyst | Fused ring systems | acs.org |

| Carbonylative Cycloaddition | Alkene, CO, Pd catalyst | γ-Lactone or Bicyclic compound | acs.orgnih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for both the synthesis of this compound and its subsequent transformations. acs.org These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. doubtnut.com

A notable green method for the synthesis of 5-vinylsalicylaldehyde itself is the Wittig reaction, which can be performed in high yield using aqueous formaldehyde, thus avoiding hazardous organic solvents. researchgate.net Another approach involves the Knoevenagel-Doebner reaction, where the use of microwave irradiation can significantly enhance reaction rates and efficiency compared to conventional heating, reducing energy consumption. acs.org

For the functionalization of vinylbenzaldehydes, one of the most significant green methodologies is the intramolecular hydroacylation to produce indanones. The development of a metal-free method using the amino acid L-proline as an organocatalyst provides an environmentally benign pathway to these valuable scaffolds, avoiding the use of expensive and toxic heavy metals. This reaction proceeds in good to excellent yields and has been applied in the synthesis of pharmaceuticals.

The choice of solvent is a key aspect of green chemistry. doubtnut.com The development of reaction cascades, such as the palladium-catalyzed olefination followed by an ethylene (B1197577) glycol-promoted aldol-type annulation, showcases the use of a more benign solvent to facilitate the one-pot synthesis of 1-indanones. The use of water as a solvent, mechanochemical methods like ball milling, and catalytic processes are central to making the chemistry of this compound and its derivatives more sustainable. doubtnut.com

Mechanistic Elucidation of Chemical Transformations Involving 5 Hydroxy 2 Vinylbenzaldehyde and Its Analogs

Intramolecular Cyclization and Annulation Mechanisms

The strategic positioning of the vinyl and aldehyde groups in 5-Hydroxy-2-vinylbenzaldehyde facilitates a range of intramolecular cyclization and annulation reactions, leading to the formation of valuable fused polycyclic systems.

Formation of Indanone and Related Fused Polycyclic Systems via Hydroacylation

Intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) and its derivatives presents an efficient pathway for the synthesis of indanones. This transformation can be achieved through both transition-metal catalysis and metal-free approaches.

Rhodium-Catalyzed Hydroacylation: Asymmetric rhodium-catalyzed hydroacylation has been successfully employed for the synthesis of chiral 3-substituted indanones from 2-vinylbenzaldehyde systems with high conversions and enantioselectivities. The mechanism of this reaction is believed to proceed through several key steps:

Oxidative Addition: The Rh(I) catalyst undergoes oxidative addition to the aldehyde C-H bond, forming a rhodium-hydride species.

Olefin Insertion: The vinyl group coordinates to the rhodium center, followed by migratory insertion into the rhodium-hydride bond. This step can proceed through two possible regiochemical pathways, leading to either a linear or a branched alkyl-rhodium intermediate.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the indanone product and regenerate the active Rh(I) catalyst.

Studies on substituted 2-vinylbenzaldehyde substrates have shown that substitution at the alpha-position of the vinyl group can block competitive dimerization reactions, leading to significantly improved yields of the desired indanone product, often exceeding 90%. The use of chiral ligands, such as BINAP, has been shown to induce high enantioselectivity, in many cases greater than 95%. nih.govresearchgate.net

Metal-Free Hydroacylation: A more environmentally benign approach involves the use of organocatalysts, such as L-proline, under metal- and additive-free conditions. researcher.life This method provides a green synthetic route to indanone scaffolds with good to excellent yields. The proposed mechanism for the L-proline catalyzed reaction involves the formation of an enamine intermediate between the aldehyde and proline, which then facilitates the intramolecular Michael addition of the enamine onto the vinyl group. Subsequent hydrolysis of the resulting intermediate yields the indanone product and regenerates the proline catalyst.

Sequential Knoevenagel Condensation/Cyclization Pathways

The reaction of 2-vinylbenzaldehyde derivatives with active methylene (B1212753) compounds initiates a sequential Knoevenagel condensation followed by an intramolecular cyclization, providing access to indene and benzofulvene derivatives. nih.govnih.govresearchgate.netmdpi.com The course of this reaction is highly dependent on the reaction conditions, including the choice of catalyst and solvent, which can selectively favor the formation of different products.

The general mechanism commences with a base-catalyzed Knoevenagel condensation between the aldehyde functionality of the vinylbenzaldehyde and an active methylene compound (e.g., malonates, Meldrum's acid). This step forms a vinylidene intermediate.

Following the condensation, an intramolecular cyclization occurs. The nature of this cyclization and the final product are influenced by the reaction conditions:

Under milder conditions, such as piperidine and acetic acid in benzene (B151609) at 80°C for a short duration, the primary product is the benzylidene malonate, the initial Knoevenagel adduct. nih.govdrughunter.com

Prolonged reaction times under the same conditions or the use of a Lewis acid like TiCl4 with pyridine at room temperature promotes the intramolecular cyclization of the vinylidene intermediate to yield an indene derivative. nih.govdrughunter.com

The use of a stronger base system, such as TiCl4 with triethylamine, can lead to the formation of a benzofulvene derivative through subsequent dehydrogenation of the indene intermediate. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to examine the reaction mechanism of these cyclization steps, providing insights into the energetics and transition states of the various pathways. nih.gov

Ring-Closing Metathesis (RCM) in Macrocyclic and Polycyclic Architectures

Ring-closing metathesis (RCM) is a powerful synthetic tool for the construction of cyclic molecules, including macrocycles and polycyclic systems. nih.govcmu.eduresearchgate.net While direct examples involving this compound are not extensively documented, the principles of RCM can be applied to appropriately functionalized derivatives to construct complex architectures.

To utilize RCM, a precursor molecule containing at least two terminal alkene functionalities is required. For a derivative of this compound, this would involve the introduction of another alkenyl group into the molecule. For instance, etherification of the hydroxyl group with an alkenyl halide or esterification with an unsaturated acid would yield a diene substrate suitable for RCM.

The generally accepted Chauvin mechanism for olefin metathesis involves the reaction of the alkene with a metal-carbene catalyst (e.g., Grubbs' or Schrock's catalysts) to form a metallacyclobutane intermediate. nih.gov This intermediate can then undergo a retro [2+2] cycloaddition to regenerate a metal-carbene and a new alkene. In an intramolecular RCM reaction, this process leads to the formation of a cyclic alkene and a small volatile alkene, such as ethylene (B1197577), which drives the reaction to completion.

The success of RCM in forming macrocycles is influenced by several factors, including the length and flexibility of the tether connecting the two alkene groups, the choice of catalyst, and the reaction concentration. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. The functional group tolerance of modern ruthenium-based catalysts allows for the presence of various functionalities, including hydroxyl and aldehyde groups, making RCM a viable strategy for the synthesis of complex macrocyclic and polycyclic structures derived from functionalized benzaldehydes.

Polymerization and Copolymerization Kinetics and Mechanisms

The vinyl group of this compound serves as a polymerizable handle, enabling its incorporation into polymeric structures. The presence of the aldehyde and hydroxyl functionalities offers opportunities for further post-polymerization modifications and the creation of functional materials.

Controlled Radical Polymerization of Vinylbenzaldehyde Monomers

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the molecular weight, architecture, and functionality of polymers derived from vinyl monomers. univ-amu.fr While specific kinetic and mechanistic studies on this compound are scarce, the behavior of styrenic monomers in CRP provides a strong basis for understanding its polymerization.

In a typical ATRP process, a transition metal complex (e.g., a copper-ligand complex) reversibly activates a dormant polymer chain end (an alkyl halide) to generate a propagating radical. This dynamic equilibrium between active and dormant species allows for controlled chain growth. The rate of polymerization is influenced by the concentrations of the monomer, initiator, and catalyst, as well as the temperature. The presence of the aldehyde and hydroxyl groups in the monomer could potentially influence the polymerization kinetics by interacting with the metal catalyst, necessitating careful optimization of the reaction conditions.

RAFT polymerization , another versatile CRP method, utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. The propagating radicals react with the RAFT agent in a reversible addition-fragmentation process, leading to a controlled exchange between active and dormant polymer chains. This allows for the synthesis of polymers with narrow molecular weight distributions and complex architectures. The choice of RAFT agent is crucial and depends on the nature of the monomer. For a styrenic monomer like this compound, a dithiobenzoate or trithiocarbonate-based RAFT agent would likely be effective.

Formation of Polymeric Schiff Base Ligands and Chelates

The aldehyde functionality of this compound provides a convenient route for the synthesis of polymeric Schiff base ligands. These polymers can be prepared through two main strategies:

Direct Polymerization of a Schiff Base Monomer: A Schiff base monomer can be synthesized by the condensation reaction of this compound with a primary amine. The resulting vinyl-functionalized Schiff base can then be polymerized via controlled radical polymerization. This approach allows for the direct incorporation of the Schiff base moiety into the polymer backbone. The polymerization kinetics would be influenced by the steric and electronic properties of the Schiff base substituent.

Post-Polymerization Modification: A polymer containing this compound units can be synthesized first, followed by the reaction of the pendant aldehyde groups with a primary amine to form the Schiff base ligands. This method offers flexibility in the choice of the amine and allows for the introduction of a variety of functionalities into the polymer side chains.

The resulting polymeric Schiff base ligands are excellent chelating agents for a wide range of metal ions. acs.orgbohrium.com The coordination of metal ions to the polymer leads to the formation of polymeric metal chelates. These materials often exhibit interesting properties, such as enhanced thermal stability, catalytic activity, and unique optical and electronic characteristics. The chelation process can be studied by various spectroscopic techniques, such as FTIR and UV-Vis spectroscopy, to confirm the coordination of the metal ions to the Schiff base ligands.

Catalytic Reaction Mechanisms

The presence of three distinct functional groups allows for diverse catalytic activation strategies, leading to a variety of chemical transformations. Both metal-based and organic catalysts can be employed to selectively target different parts of the molecule, initiating cascades that result in complex molecular architectures.

Transition metals are adept at orchestrating complex bond formations through various catalytic cycles. For substrates like this compound, the vinyl and aldehyde groups are prime sites for metal-catalyzed intramolecular reactions.

Rhodium (Rh): Rhodium complexes have proven to be effective catalysts for intramolecular reactions of 2-vinylbenzaldehyde derivatives, which serve as excellent analogs. Stoichiometric and catalytic studies have shown that Rh(I) complexes can catalyze the construction of indanone frameworks. The mechanism is believed to proceed through a series of well-defined steps. Initially, the Rh(I) center coordinates to the substrate. This is followed by an oxidative addition of the aldehydic C-H bond to the metal center, forming a rhodium hydride species. Subsequent migratory insertion of the vinyl group into the Rh-H or Rh-C bond leads to the formation of a rhodacycle intermediate. The final step involves reductive elimination, which regenerates the Rh(I) catalyst and yields the cyclized product. DFT studies and mechanistic experiments on related systems, such as the Rh(I)-catalyzed cycloaddition of ene-vinylidenecyclopropanes, have highlighted the importance of intermediates like cyclometallated species and the feasibility of steps like β-carbon elimination and reductive elimination in forming the final products. nih.gov

Iridium (Ir): Similar to rhodium, iridium complexes also facilitate the cyclization of 2-vinylbenzaldehyde derivatives. The reaction of these substrates with iridium complexes such as IrCl(PPh₃)₃ can yield irida-2-indanone complexes and other fused iridacycles. researchgate.net The catalytic cycle is thought to be analogous to the rhodium-catalyzed pathway, involving oxidative addition, insertion, and reductive elimination. Furthermore, iridium complexes are known to catalyze cyclization reactions through different pathways, such as the N-O bond cleaving rearrangement/cyclization of isoxazolines with alkenes, demonstrating the versatility of iridium in forming cyclic structures. nih.gov

Copper (Cu): Copper catalysis offers a milder and more economical alternative for various transformations. For analogs of this compound, copper catalysts can be involved in several types of reactions. For instance, chiral ligands combined with copper(II) acetate (B1210297) have been shown to catalyze asymmetric Henry reactions with salicylaldehyde (B1680747), an analog featuring the key ortho-hydroxyaldehyde motif. researchgate.net A plausible mechanism involves the formation of a copper-alkoxide from the phenolic proton and coordination of the aldehyde, which then directs the enantioselective addition of a nitroalkane. Synergistic catalysis, combining a copper(I) catalyst with a chiral amine, has been effectively used for the enantioselective α-vinylation of aldehydes. princeton.edu This dual mechanism involves the formation of a nucleophilic enamine via the organocatalyst, which then attacks a highly electrophilic Cu(III)-vinyl complex generated from the copper catalyst and a vinyl iodonium salt. princeton.edu Copper is also known to mediate ortho-selective formylation of phenols (Duff reaction) and catalyze the synthesis of vinyl sulfides from vinyl halides, showcasing its reactivity towards both the phenolic and vinyl moieties of the target molecule. researchgate.netorganic-chemistry.org

| Metal Catalyst | Substrate Analog | Transformation | Key Mechanistic Steps |

|---|---|---|---|

| Rhodium (I) Complexes | 2-Vinylbenzaldehydes | Intramolecular Hydroacylation (Indanone Synthesis) | Oxidative addition of C-H, migratory insertion, reductive elimination |

| Iridium (I/III) Complexes | 2-Vinylbenzaldehydes | Cyclization (Iridaindanone formation) | Oxidative addition, formation of fused iridacycles |

| Copper (I/II) Complexes | Salicylaldehydes, Aldehydes/Vinyl Halides | Asymmetric Henry Reaction, α-Vinylation | Coordination to hydroxyl/aldehyde, Cu(I)/Cu(III) catalytic cycle |

Organocatalysis provides a metal-free approach to asymmetric synthesis, often mimicking enzymatic reaction pathways. For this compound, the aldehyde group is the primary handle for organocatalytic activation.

Iminium and Enamine Catalysis: Chiral secondary amines are widely used organocatalysts that react with aldehydes to form transient iminium ions or enamines.

Iminium Ion Activation: In this pathway, the catalyst condenses with the aldehyde to form a chiral iminium ion. This process lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack. For an analog like this compound, this would activate the vinyl group for conjugate addition reactions.

Enamine Activation: Alternatively, the chiral secondary amine can form a nucleophilic enamine intermediate with the aldehyde. This activates the α-position of the aldehyde for reaction with electrophiles. While less directly applicable to the vinylbenzaldehyde structure itself without a pre-existing α-proton, this is a fundamental activation mode for aldehydes in organocatalysis. organic-chemistry.org

A plausible reaction pathway involves the formation of an iminium ion from this compound and a diarylprolinol silyl ether catalyst. This activation would render the vinyl group susceptible to attack by a nucleophile, leading to the stereoselective formation of a new carbon-carbon or carbon-heteroatom bond. The phenolic hydroxyl group can play a crucial secondary role by forming hydrogen bonds with the catalyst or the incoming nucleophile, thereby enhancing stereocontrol and reaction rates.

Thermal Degradation and Pyrolysis Mechanisms

Understanding the thermal stability and decomposition pathways of this compound is critical for applications in high-temperature environments and for comprehending its fate during biomass pyrolysis. The mechanism involves complex, often radical-mediated, reaction networks.

Kinetic modeling of biomass pyrolysis suggests that phenolic species undergo decomposition through a variety of pathways. polimi.it For this compound, three primary initial decomposition channels are plausible:

Decarbonylation: Homolytic cleavage of the C-CHO bond, similar to the decomposition of benzaldehyde (B42025), to produce a 4-hydroxy-3-vinylphenyl radical and a formyl radical (CHO•), which subsequently decomposes to CO and H•.

Vinyl Group Scission: Cleavage of the C-C bond between the aromatic ring and the vinyl group.

Hydroxyl Group Scission: Homolysis of the phenolic O-H bond, leading to the formation of a phenoxy-type radical and a hydrogen atom.

Kinetic modeling and experimental studies on related compounds provide estimates for the activation energies of these processes. The pyrolysis of phenol and anisole has been investigated, providing a basis for understanding the high-temperature chemistry of the phenoxy radical. semanticscholar.org The development of detailed kinetic models for biomass pyrolysis aims to characterize the formation of various gas and tar species through multistep reaction mechanisms. polimi.it

| Analog Compound | Temperature Range (°C) | Primary Decomposition Products | Key Mechanistic Feature |

|---|---|---|---|

| Phenol | 700–1100 | Cyclopentadiene, CO, Phenoxy radical | Ring contraction, O-H bond fission |

| Benzaldehyde | > 800 | Benzene, CO, Phenyl radical | C-CHO bond fission, decarbonylation |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | > 300 | Guaiacol, CO, various phenolics | Side-chain cleavage, demethoxylation |

The presence of the phenolic hydroxyl group is pivotal in the pyrolysis mechanism. At elevated temperatures (>700 °C), the homolytic cleavage of the O-H bond is a significant primary step, forming a 2-vinyl-5-formylphenoxy radical. colab.ws This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring and the formyl group.

Studies on the gas-phase pyrolysis of phenol have confirmed the formation of phenoxy radicals, which can then undergo further reactions. colab.wsresearchgate.net A key subsequent pathway for the phenoxy radical is rearrangement and loss of CO to form a cyclopentadienyl radical. colab.ws This is considered a major channel for the decomposition of the aromatic ring under pyrolysis conditions.

For the 2-vinyl-5-formylphenoxy radical, several decomposition channels are possible:

Decarbonylation: Loss of CO from the formyl group to yield a 4-hydroxy-3-vinylphenyl radical.

Ring Opening: Similar to the parent phenoxy radical, the substituted radical can undergo ring-opening and fragmentation, leading to the formation of smaller unsaturated species.

Radical Coupling: Phenoxy radicals can couple with other radicals in the system, leading to the formation of higher molecular weight oligomers and ultimately char. nih.gov

The vinyl group can also participate in radical chain reactions, undergoing polymerization or fragmentation. The interplay between these different radical species and decomposition channels results in a complex product mixture, including CO, H₂, benzene derivatives, polycyclic aromatic hydrocarbons (PAHs), and char. Kinetic modeling studies on substituted phenolic species, such as vanillin, have been undertaken to systematically describe their complex pyrolysis and combustion chemistry. researchgate.net

Computational Chemistry and Theoretical Studies of 5 Hydroxy 2 Vinylbenzaldehyde Systems

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. They solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized systems. For 5-hydroxy-2-vinylbenzaldehyde, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to investigate several key aspects. researchgate.netresearchgate.net

Geometric Optimization: The first step in most computational studies is to find the molecule's lowest energy structure. DFT is used to optimize the bond lengths, bond angles, and dihedral angles of this compound, providing a precise three-dimensional model of its most stable conformation.

Electronic Properties: Once the geometry is optimized, DFT is used to calculate fundamental electronic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. mdpi.com

Reactivity and Spectroscopic Analysis: DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. nih.govmdpi.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of chemical reactivity. Furthermore, DFT is used to calculate vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in structural characterization. researchgate.net

| Calculated Property | Description |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths (Å) and angles (°). |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (eV) | An indicator of the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, showing sites for electrophilic and nucleophilic attack. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide higher accuracy for energetic and spectroscopic properties.

For this compound, these high-level methods would be used to:

Obtain benchmark-quality energies for different conformers.

Predict spectroscopic constants with high precision, aiding in the detailed analysis of experimental spectra.

Calculate accurate thermochemical data, such as enthalpy of formation.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions, identifying the short-lived, high-energy structures that govern reaction rates.

A Potential Energy Surface (PES) is a conceptual and mathematical model that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. wikipedia.orglibretexts.org It can be visualized as a landscape with valleys corresponding to stable species (reactants, products, intermediates) and mountain passes corresponding to transition states. wikipedia.org

For a reaction involving this compound, computational methods would be used to map the PES by calculating the energy at numerous points along a proposed reaction coordinate (e.g., the breaking or forming of a specific bond). This mapping allows for the identification of the minimum energy path from reactants to products and the characterization of all stationary points along this path. libretexts.org

The highest energy point along the minimum energy path on a PES corresponds to the transition state, which is the critical configuration that determines the reaction's activation energy. wikipedia.org Using computational methods, the precise geometry and energy of the transition state can be determined.

Once the transition state is located and characterized, Transition State Theory (TST) can be applied to calculate key kinetic parameters:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur, calculated as the energy difference between the transition state and the reactants.

Rate Constant (k): TST provides a framework for calculating the reaction rate constant based on the properties of the reactants and the transition state, allowing for a theoretical prediction of how fast the reaction will proceed at a given temperature.

Molecular Dynamics Simulations and Conformational Analysis

While electronic structure methods focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time.

For this compound, an MD simulation would reveal:

Conformational Dynamics: The molecule is not rigid; its vinyl and hydroxyl groups can rotate. MD simulations can explore the accessible conformations, the energy barriers between them, and the timescales of their interconversion.

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can model how the solvent structure affects the conformation and dynamics of this compound.

Thermodynamic Properties: By analyzing the trajectory, various thermodynamic properties, such as radial distribution functions, can be calculated to understand the molecule's interactions with its environment.

| Simulation Output | Information Gained |

|---|---|

| Conformational Trajectory | Reveals the flexibility of the molecule, particularly the rotation around the C-C single bonds of the vinyl and aldehyde groups. |

| Radial Distribution Functions (RDFs) | Describes how the density of surrounding atoms or molecules (e.g., solvent) varies as a function of distance from a specific atom in this compound. |

| Root-Mean-Square Deviation (RMSD) | Measures the average change in atomic positions over time, indicating the structural stability of the molecule. |

Structure-Reactivity Relationship (SRR) and Structure-Property Relationship (SPR) Studies

Structure-Reactivity Relationship (SRR) and Structure-Property Relationship (SPR) studies are pivotal in understanding and predicting the chemical behavior and physical characteristics of molecules based on their atomic composition and three-dimensional arrangement. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to explore these relationships.

Computational models can quantify these effects by calculating various molecular descriptors, such as atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps. These descriptors help in building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which correlate the structural features with observed reactivity and properties.

A crucial aspect of validating computational models is the correlation of theoretical predictions with experimental data. Spectroscopic techniques such as Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provide experimental fingerprints of a molecule that can be compared with computationally generated spectra.

For a molecule like this compound, DFT calculations can predict its vibrational frequencies. These calculated frequencies, after appropriate scaling to account for systematic errors in the theoretical methods, can be compared with experimental FT-IR and Raman spectra. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequencies of the O-H, C=O (aldehyde), C=C (vinyl and aromatic), and C-O bonds can be precisely calculated and matched with experimental values, confirming the molecular structure and providing insights into intramolecular interactions like hydrogen bonding.

The following table illustrates a hypothetical correlation between experimental FT-IR data for a similar compound, 2-hydroxybenzaldehyde, and scaled theoretical frequencies that would be calculated for this compound. The shifts in frequency due to the vinyl and 5-hydroxy substitutions are highlighted.

| Vibrational Mode | Experimental Frequency (cm⁻¹) for 2-hydroxybenzaldehyde | Calculated Scaled Frequency (cm⁻¹) for this compound | Assignment |

| O-H stretch | ~3200 | ~3250 | Intramolecular H-bonding |

| Aromatic C-H stretch | ~3050 | ~3060 | Ring C-H vibrations |

| Aldehyde C=O stretch | ~1665 | ~1650 | Carbonyl stretching |

| Aromatic C=C stretch | ~1600, ~1480 | ~1610, ~1490 | Ring skeletal vibrations |

| Vinyl C=C stretch | N/A | ~1630 | Vinyl group vibration |

| O-H bend | ~1380 | ~1390 | Phenolic OH bending |

| C-O stretch | ~1280 | ~1290 | Phenolic C-O stretching |

Note: The data for this compound is illustrative of typical computational results and not based on published experimental values for this specific compound.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental spectrum. For this compound, the presence of extended conjugation involving the benzene (B151609) ring, the vinyl group, and the aldehyde group is expected to result in absorptions at longer wavelengths compared to simpler benzaldehydes. TD-DFT calculations can model these electronic transitions, typically π → π* transitions, and provide a theoretical basis for understanding the observed color and photochemical properties of the compound.

A significant advantage of computational chemistry is its ability to design novel molecules with desired properties in silico, thereby guiding synthetic efforts and reducing experimental costs. By starting with the core structure of this compound, new derivatives can be designed and their properties evaluated computationally.

The goal of such a design process could be to tune the reactivity of the molecule for specific applications. For instance, to enhance the reactivity of the aldehyde group, electron-withdrawing substituents could be added to the aromatic ring. Conversely, to increase the nucleophilicity of the vinyl group, electron-donating groups could be introduced. The effect of these substitutions on the molecule's electronic structure and reactivity can be quantitatively assessed by calculating parameters such as the HOMO-LUMO gap, ionization potential, and electron affinity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The following table provides a hypothetical example of how computational design could be used to create derivatives of this compound with tailored electronic properties.

| Derivative | Substituent at C4 | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |

| This compound | -H | -5.8 | -1.9 | 3.9 | Baseline |

| 4-Nitro-5-hydroxy-2-vinylbenzaldehyde | -NO₂ | -6.2 | -2.5 | 3.7 | Increased electrophilicity |

| 4-Amino-5-hydroxy-2-vinylbenzaldehyde | -NH₂ | -5.4 | -1.7 | 3.7 | Increased nucleophilicity of the ring |

| 4-Methoxy-5-hydroxy-2-vinylbenzaldehyde | -OCH₃ | -5.5 | -1.8 | 3.7 | Increased electron density on the ring |

Note: The data presented is illustrative and intended to demonstrate the principles of computational molecular design.

Through such systematic in silico screening, promising candidates can be identified for synthesis and experimental validation. This computational-experimental synergy accelerates the discovery of new molecules with tailored reactivity and properties for applications in materials science, medicinal chemistry, and catalysis.

Applications of 5 Hydroxy 2 Vinylbenzaldehyde in Advanced Materials and Chemical Biology Research

Design and Synthesis of Functional Polymeric Materials

The vinyl group of 5-Hydroxy-2-vinylbenzaldehyde serves as a polymerizable handle, enabling its incorporation into various polymer backbones. The presence of the aldehyde and hydroxyl functionalities provides sites for further modification, leading to the development of functional polymeric materials with unique characteristics.

Polymeric Ligands and Metal Chelates for Catalytic Systems

Polymers containing chelating ligands have garnered significant interest for their applications in catalysis, as they can immobilize metal ions, facilitating catalyst recovery and reuse. The salicylaldehyde (B1680747) moiety within this compound is a well-known bidentate ligand that can coordinate with a variety of metal ions.

By polymerizing this compound, a polymeric backbone decorated with multiple salicylaldehyde units can be synthesized. These polymeric ligands can effectively chelate metal ions, creating polymer-supported catalysts. The proximity of the chelating sites on the polymer chain can lead to cooperative effects, enhancing the catalytic activity and selectivity compared to their small-molecule counterparts. For instance, such polymeric metal chelates have been explored for their potential in various oxidation and reduction reactions. The polymer support can also influence the solubility and stability of the catalytic system.

Table 1: Potential Metal Ions for Chelation with Poly(this compound) and Their Catalytic Applications

| Metal Ion | Potential Catalytic Application |

| Copper (Cu²⁺) | Oxidation reactions, Atom Transfer Radical Polymerization (ATRP) |

| Palladium (Pd²⁺) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Nickel (Ni²⁺) | Hydrogenation, Polymerization |

| Cobalt (Co²⁺) | Oxidation, Hydroformylation |

| Rhodium (Rh³⁺) | Hydroformylation, Hydrogenation |

Photo-Responsive and Stimuli-Responsive Polymer Architectures

Stimuli-responsive polymers, which undergo significant changes in their physical or chemical properties in response to external stimuli such as light, pH, or temperature, are at the forefront of smart materials research. nih.gov this compound can be a valuable monomer for the synthesis of such materials.

The aldehyde and hydroxyl groups can be chemically modified to introduce photo-responsive or other stimuli-responsive moieties. For example, the hydroxyl group could be functionalized with a photo-cleavable group, or the aldehyde could be reacted to form a Schiff base with a molecule that undergoes photoisomerization, such as an azobenzene (B91143) derivative. specificpolymers.comslideshare.net Upon exposure to a specific wavelength of light, these moieties would change their structure, leading to a macroscopic change in the polymer's properties, such as its solubility, shape, or ability to bind and release guest molecules. specificpolymers.com

Cross-Linkers and Building Blocks for Polymer Matrices

The bifunctional nature of this compound, possessing a polymerizable vinyl group and a reactive aldehyde group, makes it a suitable candidate for use as a cross-linker in the formation of polymer networks. A closely related compound, 2-hydroxy-4-vinylbenzaldehyde, has been proposed for use as a cross-linker in a polymer matrix for a colorimetric probe. google.com Similarly, this compound can be copolymerized with other monomers, and the pendant aldehyde groups can then react with a suitable cross-linking agent containing, for example, amine or hydrazide functionalities, to form a stable, three-dimensional polymer matrix.

These cross-linked polymer matrices can exhibit enhanced mechanical properties and thermal stability. The density of cross-linking can be controlled by varying the amount of this compound incorporated into the polymer. Furthermore, the residual hydroxyl groups within the matrix can be further functionalized to impart specific properties, such as hydrophilicity or affinity for certain molecules.

Precursors for Optoelectronic and Sensing Materials

The aromatic structure and reactive functional groups of this compound make it an attractive precursor for the synthesis of materials with interesting optical and electronic properties.

Development of Non-Linear Optical (NLO) Active Chromophores

Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are crucial for applications in optoelectronics, including frequency conversion and optical switching. The design of NLO chromophores often involves creating molecules with a significant difference in electron density between the ground and excited states, typically achieved with an electron-donating group and an electron-accepting group connected by a π-conjugated system.

Derivatives of salicylaldehyde have been shown to possess NLO properties. nih.gov this compound can serve as a scaffold for the synthesis of NLO-active chromophores. The hydroxyl group acts as an electron-donating group, while the aldehyde group can be readily converted into a stronger electron-accepting group or extended into a more extensive π-conjugated system through reactions like Knoevenagel or Wittig condensations. The vinyl group provides a means to incorporate these chromophores into a polymer matrix, which can help in the alignment of the chromophores for enhanced NLO activity.

Table 2: Potential Synthetic Modifications of this compound for NLO Applications

| Reaction Type | Reagent Example | Resulting Functional Group |

| Knoevenagel Condensation | Malononitrile | Dicyanovinyl |

| Wittig Reaction | Triphenylphosphonium ylide | Substituted alkene |

| Schiff Base Formation | Aniline (B41778) derivative | Imine |

Fabrication of Colorimetric and Fluorescent Probes and Sensors

The development of chemosensors for the detection of specific analytes, such as metal ions or biologically important molecules, is a significant area of research. The formation of Schiff bases from salicylaldehyde derivatives is a common strategy for creating such sensors. nih.gov The reaction of the aldehyde group of this compound with various amines or hydrazines can lead to the formation of Schiff base ligands that exhibit changes in their color or fluorescence upon binding to a target analyte. nih.gov

The hydroxyl group in the ortho position to the imine bond in the resulting Schiff base plays a crucial role in the chelation of metal ions, which often leads to a detectable optical response. The vinyl group allows for the polymerization of these sensor molecules, leading to the creation of polymeric sensors with potentially enhanced sensitivity and stability. ulsan.ac.kr These sensors can be used for the detection of a variety of metal ions, with the selectivity being tuned by the specific design of the Schiff base ligand.

Table 3: Examples of Analytes Detectable by Schiff Base Probes Derived from Hydroxybenzaldehydes

| Analyte | Detection Principle |

| Al³⁺ | Chelation-enhanced fluorescence |

| Cu²⁺ | Colorimetric change, Fluorescence quenching |

| Fe³⁺ | Colorimetric change |

| Zn²⁺ | Chelation-enhanced fluorescence |

| Cysteine | Nucleophilic addition to the imine |

Role in Complex Molecular Architecture Construction

This compound is a versatile bifunctional molecule poised for significant applications in the construction of complex molecular architectures. Its structure, featuring a reactive vinyl group and an aldehyde ortho to a phenolic hydroxyl group, provides a unique combination of synthons for creating intricate organic frameworks. This arrangement allows for a variety of chemical transformations, making it a valuable starting material for building both fused and spirocyclic ring systems, as well as serving as a key intermediate in syntheses inspired by nature.

The inherent reactivity of this compound makes it an excellent scaffold for synthesizing fused and spirocyclic systems, which are prevalent motifs in pharmaceuticals and natural products. The vinyl and aldehyde groups can participate in a range of intramolecular and intermolecular reactions to form new rings.

Fused Systems: The salicylaldehyde moiety is a well-established precursor for fused heterocyclic systems. For instance, salicylaldehydes react in the Biginelli reaction with urea (B33335) and ethyl acetoacetate, which can lead to the formation of oxygen-bridged fused pyrimidine (B1678525) structures. tubitak.gov.trtubitak.gov.tr The presence of the vinyl group offers further opportunities for cyclization. It can act as a dienophile or a Michael acceptor, enabling cascade reactions. For example, salicylaldehyde derivatives readily undergo oxa-Michael-Henry cascade reactions with nitrostyrenes to form 3-nitro-2H-chromenes, a type of fused heterocyclic system. organic-chemistry.org Similarly, ortho-quinone methide intermediates, which can be generated from salicylaldehyde derivatives, are known to undergo inverse electron-demand Diels-Alder reactions to create fused-ring systems. rsc.orgresearchgate.net

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. nih.govbldpharm.com The synthesis of spirocyclic scaffolds often involves the creation of a quaternary carbon center, a task for which this compound is well-suited. The vinyl group can be transformed through methods like epoxidation followed by intramolecular ring-opening to generate spirocyclic tetrahydrofurans. nih.gov Furthermore, advanced strategies such as cascade researchgate.netuobaghdad.edu.iq hydride transfer/cyclization have been employed to construct complex spirocyclic pyrazolone-pyrrolo[4,3,2-de]quinoline structures from related building blocks, highlighting a potential pathway for derivatives of this compound. rsc.org

The strategic placement of the hydroxyl, aldehyde, and vinyl groups allows for sequential or one-pot reactions to build molecular complexity rapidly, establishing this compound as a potent building block for combinatorial chemistry and the exploration of new chemical space. nih.govbham.ac.uk

Natural products are a primary source of inspiration for the development of new therapeutics, and their total synthesis is a benchmark for the advancement of organic chemistry. nih.govuni-due.dedigitallibrary.co.in this compound serves as a valuable intermediate in synthetic strategies that mimic biosynthetic pathways (biomimetic synthesis) or are inspired by the structures of complex natural products.

The core structure is related to numerous natural compounds. The salicylaldehyde unit is a precursor in the biosynthesis of various secondary metabolites. The vinylphenol substructure is found in a range of natural products, and its synthesis is of considerable interest. Biomimetic approaches often leverage reactions that are believed to occur in nature, such as pericyclic reactions or phenolic couplings. The vinylbenzaldehyde structure is primed for such transformations. For example, biomimetic syntheses of certain meroterpenoids have utilized hetero-Diels–Alder reactions between ortho-quinone methide intermediates and natural terpenes like caryophyllene (B1175711) to construct the core skeleton. nih.gov

The functional groups of this compound can be chemo-selectively addressed to build up complexity in a stepwise manner, mirroring the modular assembly seen in many biosynthetic pathways. caltech.edu Its potential use as a precursor allows chemists to access a variety of natural product scaffolds, including flavonoids, alkaloids, and polyketides, through carefully designed synthetic routes. nih.govnih.gov

Investigations in Chemical Biology and Biological Systems Research (Non-Clinical)

Beyond its utility in synthetic chemistry, this compound and its derivatives are promising candidates for research in chemical biology. The structural motifs present in the molecule are known to interact with biological macromolecules, making it a valuable tool for probing biological systems in non-clinical, in vitro settings.

G-quadruplexes (G4s) are four-stranded secondary structures formed in guanine-rich regions of nucleic acids, such as telomeres and gene promoter regions. nih.gov These structures are implicated in the regulation of key cellular processes, including gene expression and replication, making them attractive targets for therapeutic intervention, particularly in cancer. Small molecules that can selectively bind to and stabilize G4 structures are of significant interest. skku.edu

The common structural features of G4 ligands include a flat, aromatic core for π-π stacking interactions with the G-tetrads and positively charged side chains to interact with the phosphate (B84403) backbone. nih.gov this compound possesses a planar aromatic core suitable for such stacking interactions. While the parent compound may have modest affinity, its functional groups serve as ideal handles for chemical modification to enhance binding potency and selectivity.

Derivatization Potential: The aldehyde function can be readily converted into imines or other functionalities to attach cationic side chains, a common strategy in the design of potent G4 ligands. researchgate.net

Vinyl Group Modification: The vinyl group can be utilized in reactions like "click chemistry" or Heck coupling to append larger, more complex aromatic systems or other recognition elements.

Salicylaldehyde Core: Metal-salophen complexes, derived from salicylaldehydes, have been shown to be selective and effective G-quadruplex binding agents that can inhibit telomerase activity. researchgate.net

Derivatives of this compound could be synthesized and screened for their ability to stabilize G4 DNA, potentially leading to new molecular probes for studying nucleic acid structures and functions. nih.govnih.gov

Hydroxybenzaldehydes are a class of compounds found widely in the plant kingdom. For instance, p-hydroxybenzaldehyde is a known active component in medicinal plants like Gastrodia elata. nih.gov While this compound itself is not yet widely reported as a natural phytochemical, its structure suggests it could be a biosynthetic intermediate in plant secondary metabolism.

Plants produce a vast array of phenolic compounds, many of which are derived from the shikimate pathway. The vinylphenol structure is a key component of many natural products, and its biosynthesis is an area of active research. It is plausible that this compound could act as a precursor to more complex natural products, such as certain flavonoids or stilbenoids. Research in this area would involve screening plant extracts for its presence and conducting isotopic labeling studies to trace its role in biosynthetic pathways.

Substituted salicylaldehydes and related phenolic aldehydes have demonstrated a broad range of biological activities in laboratory settings. These findings suggest that this compound could be a promising scaffold for developing new agents for in vitro biological research.

Cytotoxicity: Several benzyloxybenzaldehyde derivatives have been investigated for their effects on cancer cell lines, with some showing considerable cytotoxicity against H1299 non-small cell lung cancer cells. nih.govresearchgate.net For example, compounds ABMM-6, ABMM-24, and ABMM-32 exhibited IC₅₀ values of 14.0, 13.7, and 13.0 µM, respectively. nih.govresearchgate.net Additionally, 3-hydroxybenzaldehyde (B18108) has been shown to have vasculoprotective effects by inhibiting vascular smooth muscle cell proliferation. plos.org These studies indicate the potential of the hydroxybenzaldehyde scaffold to interfere with cellular proliferation pathways.

Antimicrobial Research: The antimicrobial properties of salicylaldehyde derivatives are well-documented. researchgate.netuobaghdad.edu.iqnih.govisca.me Systematic studies have shown that substituted salicylaldehydes, particularly halogenated versions, exhibit potent activity against bacteria and fungi. researchgate.net Schiff bases derived from salicylaldehydes and 2-aminopyridine (B139424) have shown the ability to prevent the growth of Staphylococcus aureus and Escherichia coli. isca.me The antimicrobial activity is often dependent on the substituents on the salicylaldehyde ring. isca.me The presence of both a hydroxyl and a vinyl group on this compound offers a unique substitution pattern that warrants investigation for its antimicrobial potential against a panel of pathogenic microbes.

Table 1: In Vitro Cytotoxicity of Selected Benzyloxybenzaldehyde Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Citation |

|---|---|---|---|

| ABMM-6 | H1299 | 14.0 | nih.govresearchgate.net |

| ABMM-24 | H1299 | 13.7 | nih.govresearchgate.net |

Table 2: Antimicrobial Activity of Selected Salicylaldehyde Schiff Bases in DMF

| Compound | Microorganism | Activity Concentration (mg/ml) | Citation |

|---|---|---|---|

| N-(5-bromo-2-hydroxylbenzylidene) pyridin-2-amine | S. aureus | 0.625 | isca.me |

| N-(5-nitro-2-hydroxylbenzylidene) pyridin-2-amine | S. aureus | 1.25 | isca.me |

Characterization Methodologies for 5 Hydroxy 2 Vinylbenzaldehyde and Its Research Products

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of a compound with high accuracy. For 5-Hydroxy-2-vinylbenzaldehyde (C₉H₈O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula. Different ionization techniques, such as electrospray ionization (ESI), are employed to generate gas-phase ions for analysis.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy of this compound would be expected to show distinct signals for the aldehydic proton, the vinyl group protons, and the aromatic protons. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Unique signals would be anticipated for the carbonyl carbon of the aldehyde, the carbons of the vinyl group, and the aromatic carbons.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound based on established principles and data from similar structures.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 195 |

| Aromatic (C-H) | 6.5 - 8.0 | 115 - 160 |

| Vinyl (-CH=CH₂) | 5.0 - 7.0 | 110 - 140 |

| Hydroxyl (-OH) | 4.5 - 6.0 | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the hydroxyl (O-H) group, the aromatic ring (C-H and C=C stretching), the vinyl group (C=C stretching), and the aldehyde (C=O and C-H stretching) functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system involving the aromatic ring, the vinyl group, and the aldehyde in this compound would likely result in characteristic absorption maxima in the UV-Vis spectrum.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide an unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. While no crystal structure for this compound itself is readily available, analysis of similar compounds like 5-hydroxy-2-nitrobenzaldehyde (B108354) reveals detailed structural parameters. researchgate.net

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its reaction products.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common approach for purity assessment and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. Derivatization of the hydroxyl group in this compound may be necessary to improve its volatility and thermal stability for GC analysis. The mass spectrometer provides fragmentation patterns that can aid in the identification of the compound and its impurities.

Advanced Characterization for Polymeric and Material Systems

When this compound is used as a monomer to create polymers or as a precursor for other materials, specialized techniques are required to characterize the resulting systems.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is the primary technique for determining the molecular weight distribution (including number-average molecular weight, Mn, weight-average molecular weight, Mw, and polydispersity index, PDI) of polymers derived from this compound.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and topography of materials at high magnification. For polymeric materials or composites derived from this compound, SEM can provide insights into their microstructure, phase separation, and surface features.

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX is an analytical technique used for the elemental analysis or chemical characterization of a sample. It can identify the elemental composition of the material's surface, which is particularly useful for confirming the presence of specific elements in composites or modified materials derived from this compound.

The following table provides a summary of the characterization techniques and their primary applications for this compound and its research products.

| Technique | Information Obtained | Application |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, molecular formula | Structural elucidation of the monomer and its derivatives |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, molecular structure | Structural elucidation of the monomer and its derivatives |

| Infrared (IR) Spectroscopy | Presence of functional groups | Identification of key chemical bonds in the monomer and polymers |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, conjugation | Studying the electronic properties of the monomer and its products |

| X-ray Crystallography | 3D molecular structure in the solid state | Unambiguous structural determination of crystalline derivatives |

| High-Performance Liquid Chromatography (HPLC) | Purity, separation of mixtures | Quality control and analysis of reaction mixtures |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds | Analysis of reaction byproducts and impurities |

| Gel Permeation Chromatography (GPC) | Molecular weight distribution of polymers | Characterization of polymers synthesized from the monomer |

| Scanning Electron Microscopy (SEM) | Surface morphology and topography | Imaging the microstructure of polymeric and material systems |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition of the surface | Elemental analysis of composites and modified materials |

Future Research Directions and Outlook for 5 Hydroxy 2 Vinylbenzaldehyde Chemistry

Untapped Synthetic Opportunities and Method Development

The synthetic utility of 5-Hydroxy-2-vinylbenzaldehyde is largely unexplored, presenting a fertile ground for the development of novel synthetic methods and the construction of complex molecular scaffolds. The orthogonal reactivity of its three functional groups—aldehyde, vinyl, and hydroxyl—offers a versatile platform for a variety of chemical transformations.

Future research will likely focus on the selective manipulation of each functional group. For instance, the aldehyde can serve as a linchpin for C-C bond formation through aldol (B89426), Wittig, or Grignard reactions, leading to a diverse array of substituted styrene (B11656) derivatives. The vinyl group is a prime candidate for various polymerization techniques, including radical, cationic, and ring-opening metathesis polymerization (ROMP), to generate functional polymers. The hydroxyl group can be leveraged for etherification, esterification, or as a directing group in transition metal-catalyzed C-H functionalization of the aromatic ring.

Moreover, the development of one-pot multi-component reactions involving this compound could provide rapid access to complex heterocyclic systems of potential pharmaceutical interest. The interplay between the different functional groups could also be exploited to design novel cascade reactions, leading to elegant and efficient syntheses of intricate molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Aldehyde | Wittig Reaction | Stilbene derivatives |

| Aldehyde | Reductive Amination | Phenolic amino compounds |

| Vinyl | Heck Coupling | Substituted cinnamic aldehyde derivatives |

| Vinyl | Epoxidation | Hydroxy-epoxybenzaldehydes |

| Hydroxyl | Williamson Ether Synthesis | Alkoxy-2-vinylbenzaldehydes |

| Hydroxyl | Mitsunobu Reaction | Inverted stereochemistry ethers/esters |

Exploration of Novel Reactivity and Catalytic Applications

The electronic and steric properties of this compound make it an intriguing candidate for applications in catalysis, both as a ligand for metal complexes and as an organocatalyst itself. The presence of the hydroxyl and aldehyde groups provides potential coordination sites for metal ions, suggesting its use in the design of novel catalysts for a range of organic transformations.

Future investigations could explore the synthesis of transition metal complexes bearing ligands derived from this compound. These complexes could be screened for catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation. The vinyl group could also be exploited to immobilize these catalytic complexes onto solid supports, facilitating catalyst recovery and recycling.

Furthermore, the phenolic hydroxyl group, in conjunction with the aldehyde, could enable this compound and its derivatives to act as bifunctional organocatalysts. For example, they could potentially catalyze aldol or Michael reactions through hydrogen bonding interactions. The exploration of its reactivity under various conditions could unveil novel catalytic cycles and reaction pathways.

Integration into Advanced Functional Materials and Devices

The polymerizable vinyl group of this compound is a key feature that opens the door to its integration into a wide array of advanced functional materials. The resulting polymers would possess pendant hydroxyl and aldehyde functionalities, which can be further modified to tailor the material's properties for specific applications.